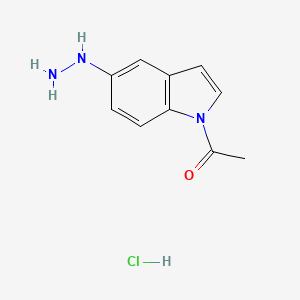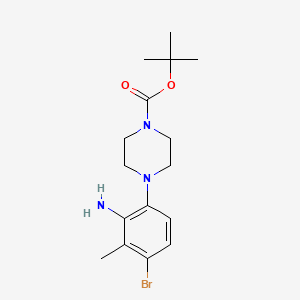
4-Octyl-3-(trifluoromethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Octyl-3-(trifluoromethyl)aniline is an organic compound that belongs to the class of aromatic amines It features a trifluoromethyl group attached to the benzene ring, which significantly influences its chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octyl-3-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group and the octyl chain to the aniline core. One common method is the nucleophilic aromatic substitution reaction, where a suitable trifluoromethylating agent is used to introduce the trifluoromethyl group onto the aromatic ring. The octyl chain can be introduced via Friedel-Crafts alkylation or other alkylation methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration of aniline followed by reduction to form the corresponding amine. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under controlled conditions. The octyl chain is then attached using alkylation reactions, often catalyzed by Lewis acids.
化学反应分析
Types of Reactions
4-Octyl-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group directs the incoming electrophile to specific positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for halogenation reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
科学研究应用
4-Octyl-3-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Octyl-3-(trifluoromethyl)aniline involves its interaction with molecular targets through its trifluoromethyl and octyl groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The octyl chain further contributes to its hydrophobic interactions, potentially affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)aniline: Lacks the octyl chain, making it less hydrophobic.
4-Methyl-3-(trifluoromethyl)aniline: Contains a methyl group instead of an octyl chain, affecting its chemical properties and reactivity.
Uniqueness
4-Octyl-3-(trifluoromethyl)aniline is unique due to the presence of both the trifluoromethyl group and the octyl chain, which together enhance its lipophilicity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C15H22F3N |
|---|---|
分子量 |
273.34 g/mol |
IUPAC 名称 |
4-octyl-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H22F3N/c1-2-3-4-5-6-7-8-12-9-10-13(19)11-14(12)15(16,17)18/h9-11H,2-8,19H2,1H3 |
InChI 键 |
HLGPPHZPFKMZAL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=C(C=C(C=C1)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12077302.png)






![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-1-phenylethyl]-2,6-dimethylphenol](/img/structure/B12077360.png)





